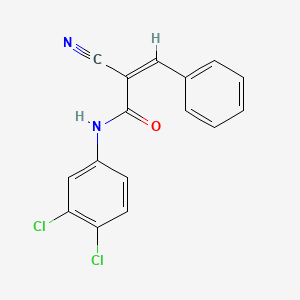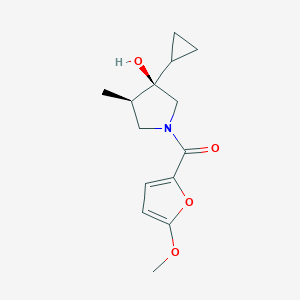![molecular formula C19H25N3O3 B5561779 2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a piperidine ring, and a pyridine ring. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Piperidine is a heterocyclic compound containing a nitrogen atom in a six-membered ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The isoxazole ring is known to be reactive, particularly at the nitrogen and oxygen positions . The piperidine ring could potentially undergo reactions at the nitrogen position, while the pyridine ring is relatively stable but can participate in electrophilic substitution reactions.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine is involved in various synthetic processes and chemical reactions. For instance, the synthesis of pyridine derivatives involves reactions with nitrogen nucleophiles. One such reaction involves the oxidation of pyridinecarboxaldehydes with m-chloroperbenzoic acid, leading to the formation of pyridinyl-2-methyloxiranes, which react with cyclic amines like piperidine to produce β-aminoalcohols. These compounds exhibit strong intramolecular hydrogen bonding and are used in further synthetic applications (Avasthi & Knaus, 1981).
Cycloaddition Reactions
In another application, substituted isoxazoles, similar in structure to the given chemical, undergo cycloaddition reactions. These reactions involve acetylenic esters like dimethyl acetylenedicarboxylate and result in the formation of pyridine derivatives. The reaction mechanism proposed involves the formation of a complexed (β-keto vinyl)nitrene intermediate, highlighting the versatility of these compounds in creating diverse chemical structures (Kobayashi & Nitta, 1985).
Biological Evaluation
Compounds structurally related to this compound have been evaluated for biological activities. A study on α, β-unsaturated ketones and fused pyridines revealed their potential antiviral and antitumor activities. These compounds, similar in structure to the chemical , were tested against various viruses and cancer cell lines, demonstrating the broader implications of these compounds in medicinal chemistry (El-Subbagh et al., 2000).
Crystallographic Studies
The molecular and crystal structures of derivatives of pyridine compounds have been extensively studied. These studies involve examining the conformation and packing of molecules in crystals, which is crucial for understanding the properties and potential applications of these compounds in material science and pharmaceuticals (Karthikeyan et al., 2010).
Propriétés
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(2)10-16-11-18(25-21-16)19(23)22-9-5-7-17(12-22)24-13-15-6-3-4-8-20-15/h3-4,6,8,11,14,17H,5,7,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMGGQGOFLJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)


![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)